Methyl 2-(Methylsulfonamido)phenylacetate

Description

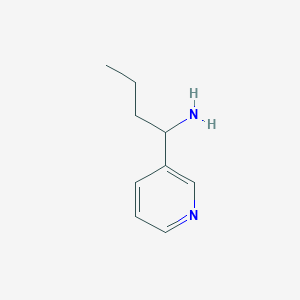

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[2-(methanesulfonamido)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-15-10(12)7-8-5-3-4-6-9(8)11-16(2,13)14/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXQFGLHGRJPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of Methyl 2-(Methylsulfonamido)phenylacetate and Related Compounds

Core Chemical Properties of Methyl 2-(4-(methylsulfonyl)phenyl)acetate

The following table summarizes the known quantitative data for Methyl 2-(4-(methylsulfonyl)phenyl)acetate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄S | Inferred from structure |

| Molecular Weight | 228.26 g/mol | Calculated |

| Appearance | Not Specified | |

| ¹H-NMR (CDCl₃, δ ppm) | 7.91 (d, 2H); 7.50 (d, 2H); 3.74 (s, 2H); 3.73 (s, 3H); 3.05 (s, 3H) | [1] |

Experimental Protocols

Synthesis of Methyl 2-(4-(methylsulfonyl)phenyl)acetate[1]

A detailed methodology for the synthesis of Methyl 2-(4-(methylsulfonyl)phenyl)acetate is provided below.

Materials:

-

4-(Methanesulfonyl)phenyl acetic acid (21.8 g, 101 mmol)

-

Methanol (250 mL)

-

Concentrated sulfuric acid (1 mL)

-

10% aqueous sodium bicarbonate (200 mL)

-

Ethyl acetate (200 mL)

-

Water (100 mL)

-

Anhydrous sodium sulphate

Procedure:

-

A solution of 4-(methanesulfonyl)phenyl acetic acid (21.8 g, 101 mmol), methanol (250 mL), and concentrated sulfuric acid (1 mL) was heated under reflux for 16 hours.

-

The reaction mixture was allowed to cool to 25°C and then evaporated to dryness in vacuo.

-

The resulting residue was taken up in 10% aqueous sodium bicarbonate (200 mL) and ethyl acetate (200 mL).

-

The aqueous phase was isolated and extracted with additional ethyl acetate (2 x 200 mL).

-

The combined organic phases were washed with water (100 mL).

-

The organic layer was dried with anhydrous sodium sulphate.

-

The solvent was evaporated to dryness in vacuo to yield methyl 4-(methanesulfonyl)phenyl acetate.

Yield: 24.0 g (100%)[1]

Signaling Pathways and Experimental Workflows

A thorough search of available scientific literature did not yield any information on the involvement of "Methyl 2-(Methylsulfonamido)phenylacetate" or the related compound "Methyl 2-(4-(methylsulfonyl)phenyl)acetate" in specific biological signaling pathways. Similarly, no complex experimental workflows involving these compounds have been described that would necessitate visual representation. Therefore, no diagrams in the DOT language can be provided at this time.

Conclusion

While direct experimental data for "this compound" is scarce, the synthesis and characterization of the related compound, Methyl 2-(4-(methylsulfonyl)phenyl)acetate, provide a valuable reference point for researchers working with substituted phenylacetate derivatives. The provided synthesis protocol offers a clear and reproducible method for obtaining this class of compound. Further research is required to elucidate the biological activities and potential signaling pathway interactions of these molecules.

References

Spectroscopic Analysis of Methyl 2-(Methylsulfonamido)phenylacetate: A Technical Overview

This technical guide acknowledges the current lack of available data and instead provides a foundational framework for the spectroscopic characterization of this molecule, should it be synthesized. The following sections detail the expected spectroscopic characteristics based on the compound's structure and provide generalized experimental protocols for acquiring the necessary data.

Predicted Spectroscopic Data

While experimental data is unavailable, the chemical structure of Methyl 2-(Methylsulfonamido)phenylacetate allows for the prediction of its key spectroscopic features. These predictions are valuable for researchers planning the synthesis and characterization of this compound.

Predicted ¹H NMR Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, the methyl ester protons, and the methylsulfonamido protons. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.8 | m | 4H | Ar-H |

| ~3.8 | s | 2H | CH ₂ |

| ~3.7 | s | 3H | OCH ₃ |

| ~3.0 | s | 3H | SO₂CH ₃ |

Predicted ¹³C NMR Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum would provide information on all the carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O |

| ~125-140 | Ar-C |

| ~52 | OC H₃ |

| ~41 | C H₂ |

| ~40 | SO₂C H₃ |

Predicted IR Data

The Infrared (IR) spectrum is expected to show characteristic absorption bands for the carbonyl group of the ester, the sulfonyl group, and the N-H bond of the sulfonamide.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch |

| ~1735 | C=O stretch (ester) |

| ~1340 and ~1160 | S=O stretch (sulfonyl) |

Predicted Mass Spectrometry Data

Mass spectrometry (MS) would be used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ would correspond to the molecular weight of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| [M]⁺ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of methoxy group |

| [M - COOCH₃]⁺ | Loss of methyl ester group |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. These would need to be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a gas chromatograph (GC-MS) or a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via liquid chromatography (LC-MS).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a newly synthesized compound like this compound is depicted below.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a projected spectroscopic profile and standardized methodologies that can be applied to "this compound." The successful synthesis and subsequent detailed spectroscopic analysis are necessary to confirm these predictions and fully characterize this compound.

"Methyl 2-(Methylsulfonamido)phenylacetate" CAS number and physical constants

A comprehensive search for the specific compound, Methyl 2-(Methylsulfonamido)phenylacetate, did not yield a registered CAS number or documented physical constants in publicly accessible chemical databases and scientific literature.

Extensive searches were conducted using a variety of synonyms and structural descriptors, including:

-

This compound

-

Methyl 2-(N-methylsulfonamido)phenylacetate

-

Methyl 2-(methanesulfonamido)phenylacetate

-

ortho-(methylsulfonamido)phenylacetic acid methyl ester

-

2-(methylsulfonylamino)phenylacetic acid methyl ester

-

N-mesyl-2-aminophenylacetic acid methyl ester

These inquiries consistently resulted in information for related but structurally distinct compounds, such as:

-

Isomers with the methylsulfonamido group at the para (4) or meta (3) position of the phenyl ring.

-

The corresponding carboxylic acids (e.g., 2-(Methylsulfonamido)phenylacetic acid).

-

Analogues with different functional groups at the 2-position (e.g., methylamino).

This lack of specific data indicates that "this compound" is likely not a commercially available or widely studied compound. Therefore, the core requirements of this technical guide, including the presentation of quantitative data and detailed experimental protocols, cannot be fulfilled at this time.

Synthetic Considerations

While no direct synthesis for this compound has been found, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The following diagram outlines a potential workflow for its preparation.

Caption: Proposed synthetic workflow for this compound.

This proposed synthesis involves two key steps:

-

Esterification: The starting material, 2-Aminophenylacetic acid, would first undergo esterification to form Methyl 2-aminophenylacetate. This is a standard reaction typically carried out in methanol with an acid catalyst.

-

Sulfonylation: The resulting amino ester would then be reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base to form the desired N-sulfonamide, yielding this compound.

It is important to note that this is a theoretical pathway. The actual experimental conditions, such as reaction times, temperatures, and purification methods, would need to be optimized. The physical and chemical properties of the final product would also require thorough characterization using techniques like NMR spectroscopy, mass spectrometry, and melting point analysis.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in this specific molecule, the current lack of available data necessitates its de novo synthesis and characterization. The proposed synthetic workflow provides a logical starting point for such an endeavor. Any future work that successfully synthesizes and characterizes "this compound" would be a valuable contribution to the chemical literature.

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 2-(Methylsulfonamido)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylsulfonamido)phenylacetate is a molecule of interest within the broader class of sulfonamide-containing compounds, which are known for their diverse biological activities. Due to the limited availability of direct experimental data for this specific molecule, this technical guide provides a comprehensive overview of its predicted molecular structure and conformational properties based on computational modeling and analysis of structurally related compounds. This document outlines the probable geometric parameters, details generalized experimental protocols for characterization, and presents a potential logical workflow for its analysis. This guide serves as a foundational resource for researchers engaged in the study and development of novel sulfonamide-based therapeutic agents.

Molecular Structure

The molecular structure of this compound consists of a central phenyl ring substituted at the 2-position with both a methylsulfonamido group (-NHSO₂CH₃) and a methyl acetate group (-CH₂COOCH₃). The presence of the sulfonamide and ester functional groups, along with the ortho substitution pattern on the phenyl ring, dictates the molecule's overall geometry and conformational flexibility.

Predicted Molecular Structure:

An In-depth Technical Guide on the Potential Biological Activity of Methyl 2-(Methylsulfonamido)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(Methylsulfonamido)phenylacetate is a novel organic molecule incorporating both a sulfonamide and a phenylacetate moiety. This unique structural combination suggests the potential for a range of biological activities, drawing from the established pharmacological profiles of both parent compound classes. Sulfonamides are a well-known class of synthetic antimicrobial agents and have also been successfully developed as anti-inflammatory agents, diuretics, and anticancer drugs. The phenylacetate group is also found in various biologically active compounds. This guide aims to provide a comprehensive overview of the potential biological activities of this compound, detailed experimental methodologies for its evaluation, and insights into the possible signaling pathways it may modulate.

Potential Biological Activities

Based on its structural components, this compound is hypothesized to exhibit the following biological activities:

-

Antibacterial Activity: The sulfonamide group is a classic pharmacophore for antibacterial action.

-

Anti-inflammatory Activity: Many sulfonamide-containing compounds, particularly those with a methylsulfonyl group, are known to be potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Activity: Recent research has highlighted the potential of novel sulfonamide derivatives as cytotoxic agents against various cancer cell lines.

Data Presentation: Illustrative Quantitative Data

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental evaluation of this compound. These tables are for illustrative purposes to guide data presentation in future studies.

Table 1: Hypothetical In Vitro Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | 128 | 15 |

| Escherichia coli | 256 | 12 |

| Pseudomonas aeruginosa | >512 | - |

| Bacillus subtilis | 64 | 18 |

Table 2: Hypothetical In Vitro Anti-inflammatory Activity (COX Inhibition)

| Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 15.2 | |

| COX-2 | 0.8 | 19 |

Table 3: Hypothetical In Vitro Anticancer Activity

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | 25.5 |

| A549 (Lung) | 42.1 |

| HeLa (Cervical) | >100 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's potential biological activities.

Antibacterial Activity Assays

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard) is uniformly swabbed onto the surface of the MHA plates.

-

Application of Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The diameter of the zone of inhibition around each disc is measured in millimeters.[1]

Anti-inflammatory Activity Assay (In Vitro COX Inhibition Assay)

This protocol is adapted from standard fluorometric or colorimetric COX inhibitor screening assays.[2][3][4][5]

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and a fluorescent probe or colorimetric substrate as per the manufacturer's instructions. Reconstitute purified COX-1 and COX-2 enzymes.

-

Reaction Setup: In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2).

-

Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Measurement: Measure the fluorescence or absorbance kinetically over a period of 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.[6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on its structural similarity to other known bioactive sulfonamides.

Experimental Workflows

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a promising potential for biological activity, particularly in the areas of antibacterial, anti-inflammatory, and anticancer research. The presence of the sulfonamide and phenylacetate moieties provides a strong rationale for investigating this compound further. The experimental protocols and illustrative data provided in this guide are intended to serve as a foundational resource for researchers to design and execute studies to elucidate the true pharmacological profile of this novel compound. Future in-depth studies are warranted to confirm these hypothesized activities and to explore the full therapeutic potential of this compound.

References

- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. interchim.fr [interchim.fr]

- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Synthesis of Methyl 2-(Methylsulfonamido)phenylacetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Profile

A summary of the basic chemical properties of Methyl 2-(Methylsulfonamido)phenylacetate is provided below.

| Property | Value | Source |

| CAS Number | 117239-82-4 | N/A |

| Molecular Formula | C₁₀H₁₃NO₄S | N/A |

| Molecular Weight | 243.28 g/mol | N/A |

| IUPAC Name | methyl 2-(2-(methylsulfonamido)phenyl)acetate | N/A |

Hypothetical Synthesis and Isolation

In the absence of a documented specific synthesis, a potential route to this compound can be extrapolated from general methods for the synthesis of phenylacetic acid derivatives and N-arylsulfonamides. A plausible two-step synthetic workflow is outlined below.

Experimental Workflow

Caption: Hypothetical two-step synthesis of this compound.

Step 1: Sulfonylation of Methyl 2-aminophenylacetate

The synthesis would likely commence with the sulfonylation of a commercially available starting material, Methyl 2-aminophenylacetate.

Protocol:

-

Dissolve Methyl 2-aminophenylacetate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified period (typically monitored by Thin Layer Chromatography, TLC, for completion).

Step 2: Isolation and Purification

Following the completion of the reaction, a standard aqueous work-up and purification procedure would be employed to isolate the final product.

Protocol:

-

Quench the reaction mixture with water or a dilute acidic solution (e.g., 1M HCl) to neutralize the excess base.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Potential Biological Significance

While no specific biological activity for this compound has been reported in the searched literature, the broader class of N-sulfonylamino acid derivatives has been investigated for various therapeutic applications. For instance, some N-sulfonylamino acid derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), such as type IV collagenase (MMP-2 and MMP-9). These enzymes are implicated in cancer cell invasion and metastasis, making their inhibitors a subject of interest in oncology research.

The structural motif of a phenylacetic acid derivative is also present in many non-steroidal anti-inflammatory drugs (NSAIDs). However, without experimental data, any potential biological role for this compound remains speculative.

Conclusion

"this compound" remains a compound for which detailed discovery and synthesis information is not publicly documented. The technical guide provided here offers a plausible synthetic route and context based on established chemical principles and the known activities of related compound classes. Further research and publication are necessary to fully elucidate the specific properties and potential applications of this molecule. Researchers interested in this compound would likely need to perform de novo synthesis and characterization.

An In-Depth Technical Guide on Methyl 2-(Methylsulfonamido)phenylacetate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylsulfonamido)phenylacetate and its analogues represent a class of organic compounds with potential applications in medicinal chemistry. This technical guide aims to provide a comprehensive overview of the synthesis, potential biological activities, and experimental considerations for this compound class. Due to the limited publicly available data on this compound itself, this guide draws upon information available for structurally related analogues, including isomers and precursor molecules, to provide a foundational understanding for researchers in the field.

Introduction

The core structure of this compound combines a phenylacetate moiety with a methylsulfonamido group. The phenylacetic acid scaffold is found in various biologically active molecules. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, known for its ability to mimic a carboxylic acid group and participate in hydrogen bonding with biological targets. The strategic combination of these two functionalities in this compound suggests its potential for interacting with various biological systems.

Synthesis and Characterization

A specific, peer-reviewed synthesis protocol for this compound (CAS 117239-82-4) is not extensively documented in publicly accessible literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and published syntheses of related compounds, such as its structural isomer, Methyl 2-(4-(methylsulfonyl)phenyl)acetate.

A likely synthetic pathway would involve a two-step process starting from 2-aminophenylacetic acid:

-

Sulfonylation: Reaction of 2-aminophenylacetic acid with methanesulfonyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to form 2-(methylsulfonamido)phenylacetic acid.

-

Esterification: Conversion of the resulting carboxylic acid to its methyl ester, this compound, using methanol under acidic conditions (e.g., with a catalytic amount of sulfuric acid) or by reaction with a methylating agent such as methyl iodide in the presence of a base.

General Experimental Protocol (Inferred)

Step 1: Synthesis of 2-(Methylsulfonamido)phenylacetic Acid

-

To a solution of 2-aminophenylacetic acid in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of a non-nucleophilic base (e.g., triethylamine) is added.

-

The reaction mixture is cooled in an ice bath.

-

Methanesulfonyl chloride is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Upon completion, the reaction is worked up by washing with an acidic solution (e.g., 1M HCl) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(methylsulfonamido)phenylacetic acid, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

2-(Methylsulfonamido)phenylacetic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, this compound.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed Synthetic Workflow for this compound.

Potential Biological Activities and Analogues

While direct biological data for this compound is scarce, the activities of related compounds can inform potential areas of investigation.

Anticancer Activity

Numerous studies have explored the anticancer potential of sulfonamide derivatives. For instance, various N-phenylsulfonamide derivatives have been synthesized and shown to inhibit carbonic anhydrase isoenzymes, which are implicated in the development and progression of certain cancers. Additionally, other structurally diverse sulfonamides have demonstrated cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

The sulfonamide moiety is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. Research on related methanesulfonamide derivatives has indicated potential anti-inflammatory properties.

Enzyme Inhibition

The sulfonamide group is a well-known zinc-binding group and is a common feature in many enzyme inhibitors. N-phenylsulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrases and cholinesterases. This suggests that this compound could be investigated as an inhibitor for a range of metalloenzymes or other enzyme classes.

Structure-Activity Relationships (SAR) - A Look at Analogues

Due to the lack of specific data for the title compound, a detailed SAR table cannot be constructed. However, general SAR principles from related sulfonamide-containing compounds can be considered for the design of future analogues.

| General Structure | R1 | R2 | Observed Activity of Analogues |

| Phenylsulfonamide | Varied substituents on the phenyl ring | Varied substituents on the sulfonamide nitrogen | Modulation of potency and selectivity for enzyme targets (e.g., carbonic anhydrases) |

| Phenylacetic Acid | Varied substituents on the phenyl ring and the acid moiety | - | Alteration of anti-inflammatory and anticancer properties |

Note: This table is a generalized representation based on broader classes of related compounds and does not contain specific quantitative data for this compound analogues.

Future Directions and Conclusion

This compound represents an under-investigated molecule with potential for biological activity based on the well-established roles of its constituent pharmacophores. The primary challenge for researchers is the current lack of publicly available data on its synthesis and biological properties.

Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a robust and reproducible synthetic protocol for this compound and its analogues.

-

Biological Screening: Evaluating the compound and its derivatives in a broad range of biological assays, including anticancer, anti-inflammatory, and enzyme inhibition screens.

-

Mechanism of Action Studies: If activity is identified, elucidating the specific molecular targets and signaling pathways involved.

Theoretical Studies of "Methyl 2-(Methylsulfonamido)phenylacetate": A Review of a Novel Compound

A comprehensive search for theoretical and experimental studies on the compound "Methyl 2-(Methylsulfonamido)phenylacetate" has revealed a significant lack of publicly available scientific literature. As of the current date, there are no indexed publications detailing its synthesis, chemical properties, biological activities, or any computational and theoretical analyses.

This absence of data prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements, including the summarization of quantitative data, provision of detailed experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled due to the non-existence of foundational research on this specific molecule.

The novelty of "this compound" means that it has likely not yet been synthesized or, if it has, the research has not been published in accessible scientific databases. Therefore, no experimental data is available to be presented in tabular form, nor are there established protocols for its synthesis or analysis. Similarly, without any investigation into its biological effects, there are no known signaling pathways or logical relationships to be visualized.

For researchers, scientists, and drug development professionals interested in this area of chemical space, this presents both a challenge and an opportunity. The lack of existing research means that any investigation into "this compound" would be entirely novel.

Alternative Focus: "Methyl 2-(4-(Methylsulfonyl)phenyl)acetate"

While information on the requested compound is unavailable, a closely related compound, "Methyl 2-(4-(Methylsulfonyl)phenyl)acetate" , has been documented in the chemical literature. This compound shares a similar phenylacetate core structure with a methylsulfonyl group, albeit at a different position and with a different linkage to the phenyl ring.

Should there be an interest in a technical guide on this related and studied compound, a comprehensive report could be generated, including:

-

Synthesis and Characterization: Detailing the synthetic routes and reporting spectroscopic data such as 1H-NMR.

-

Physicochemical Properties: Presenting available data on its physical and chemical characteristics.

-

Potential Biological Relevance: Exploring any documented biological activities or its use as an intermediate in the synthesis of other compounds.

A detailed theoretical study on "Methyl 2-(4-(Methylsulfonyl)phenyl)acetate" could also be proposed, involving computational chemistry methods to predict its molecular properties, reactivity, and potential interactions with biological targets. This could serve as a valuable starting point for further experimental investigation and drug discovery efforts.

In-depth Technical Guide: Stability and Degradation of Methyl 2-(Methylsulfonamido)phenylacetate

Disclaimer: No specific experimental data for "Methyl 2-(Methylsulfonamido)phenylacetate" was found in the public domain at the time of this report. This guide is a predictive analysis based on the known stability and degradation pathways of its constituent functional groups: a sulfonamide and a methyl phenylacetate ester. The information provided should be used as a general guideline for researchers, scientists, and drug development professionals. Experimental validation is crucial to determine the actual stability profile of this specific molecule.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research. Understanding its stability and degradation pathways is critical for its development, formulation, and storage. This technical guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The degradation pathways are elucidated based on the chemical properties of the sulfonamide and ester functional groups.

Predicted Stability Profile

The stability of this compound is predicted to be influenced by the reactivity of its two primary functional moieties: the sulfonamide linkage and the methyl ester of the phenylacetic acid derivative.

Hydrolytic Stability

The hydrolysis of this compound can occur at both the sulfonamide and the ester linkages.

-

Sulfonamide Moiety: Sulfonamides are generally more stable in neutral to alkaline conditions and are more susceptible to degradation under acidic conditions.[1][2] The anionic form of sulfonamides, which is more prevalent at higher pH, is less sensitive to hydrolysis than the neutral or cationic forms.[1] However, some studies indicate that under typical environmental pH and temperature, sulfonamides can be hydrolytically stable with a long half-life.[2][3]

-

Methyl Phenylacetate Moiety: Ester hydrolysis is a well-documented degradation pathway. The hydrolysis of phenylacetate esters, particularly when base-catalyzed, leads to the cleavage of the ester bond to form the corresponding carboxylate and alcohol.[4][5] Therefore, under basic conditions, the methyl ester of this compound is expected to hydrolyze to form 2-(methylsulfonamido)phenylacetic acid and methanol.

Table 1: Predicted Hydrolytic Stability of Key Functional Groups

| Functional Group | Acidic Conditions (pH < 4) | Neutral Conditions (pH 7) | Basic Conditions (pH > 9) |

| Sulfonamide | Susceptible to hydrolysis[1] | Generally stable[2][3] | Generally stable[2][3] |

| Methyl Phenylacetate | Stable | Slow hydrolysis | Susceptible to hydrolysis[4][5] |

Oxidative Stability

Both the sulfonamide and the phenylacetate moieties can be susceptible to oxidation.

-

Sulfonamide Moiety: Sulfonamides can be oxidized by various oxidizing agents, including ferrate(VI) and other reactive oxygen species.[6][7] The reaction can lead to the formation of oxidized products, and in some cases, SO2 extrusion has been observed.[7] Enzymatic degradation by peroxidases and laccases can also lead to oxidized compounds.[8]

-

Methyl Phenylacetate Moiety: While methyl phenylacetate itself is relatively stable to oxidation under normal conditions, strong oxidizing agents can lead to degradation.[9][10][11][12] The aromatic ring and the benzylic position are potential sites for oxidative attack.

Photostability

Photodegradation is a significant degradation pathway for many organic molecules, including those containing sulfonamide and aromatic ester functionalities.

-

Sulfonamide Moiety: Sulfonamides are known to be susceptible to photodegradation upon exposure to UV light.[1] The rate of photodegradation is influenced by factors such as pH and the presence of dissolved organic matter, which can act as a photosensitizer, implying that indirect photolysis is a predominant mechanism.[13]

-

Methyl Phenylacetate Moiety: Methyl phenylacetate has been shown to undergo decomposition upon photolysis in methanol.[9][10][14] The aromatic ring can absorb UV radiation, leading to photochemical reactions.

Table 2: Predicted Photolytic Stability of Key Functional Groups

| Functional Group | UV Radiation | Simulated Sunlight |

| Sulfonamide | Susceptible to degradation[1] | Higher removal rates in natural waters (indirect photolysis)[13] |

| Methyl Phenylacetate | Undergoes decomposition[9][10][14] | Likely susceptible to degradation |

Thermal Stability

The thermal stability of this compound will depend on the strength of its covalent bonds and its overall molecular structure.

-

Sulfonamide Moiety: The thermal stability of sulfonamides can vary depending on the specific structure.[1] Studies on some sulfonamides in milk have shown them to be very stable during pasteurization but can degrade at higher sterilization temperatures.[15]

-

Methyl Phenylacetate Moiety: Methyl phenylacetate is a combustible liquid and when heated to decomposition, it can emit acrid smoke and irritating fumes.[9][16] It is generally considered stable under recommended storage conditions.[10][11][16][17]

Predicted Degradation Pathways

Based on the known reactivity of sulfonamides and phenylacetate esters, the following degradation pathways are proposed for this compound.

Hydrolysis Pathway

Under aqueous conditions, particularly at acidic or basic pH, two primary hydrolysis products are expected.

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation Pathway

Oxidation can occur at several sites within the molecule, leading to a variety of degradation products.

Caption: Predicted oxidative degradation pathways.

Photodegradation Pathway

Exposure to light, particularly UV radiation, can induce cleavage of the S-N bond in the sulfonamide or reactions involving the aromatic ring.

Caption: Predicted photodegradation pathways.

General Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on a compound like this compound, based on common practices for sulfonamides.[1]

Acid and Base Hydrolysis

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M to 1 M HCl.[1]

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M to 1 M NaOH.[1]

-

Procedure: Keep the mixtures at room temperature or heat (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).[1]

-

Analysis: At various time points, take samples, neutralize them, and dilute for analysis by a suitable method (e.g., HPLC).

Oxidative Degradation

-

Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[1]

-

Conditions: Carry out the reaction at room temperature for a set duration.

-

Analysis: Dilute the samples for analysis.

Thermal Degradation

-

Solid State: Expose the solid powder to dry heat in a temperature-controlled oven (e.g., 60-100°C) for a defined period.[1]

-

Solution State: Dissolve the compound in a suitable solvent and heat at a controlled temperature.

-

Analysis: Dissolve the solid samples in a suitable solvent for analysis. Analyze the solution samples directly or after dilution.

Photodegradation

-

Procedure: Dissolve the compound in a suitable solvent (e.g., water, methanol) and expose it to a controlled light source (e.g., UV lamp, xenon lamp simulating sunlight).

-

Control: Keep a parallel sample in the dark to serve as a control.

-

Analysis: At various time points, analyze the samples to determine the extent of degradation.

Caption: General experimental workflow for forced degradation studies.

Conclusion

This technical guide provides a predictive overview of the stability and degradation pathways of this compound based on the known chemical behavior of its constituent functional groups. The primary degradation routes are anticipated to be hydrolysis of the ester and sulfonamide bonds, oxidation, and photodegradation. It is imperative for researchers and drug development professionals to conduct specific stability-indicating studies on the actual molecule to confirm these predictions and to accurately characterize its stability profile. The provided general experimental protocols can serve as a starting point for designing such studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]

- 9. Methyl phenylacetate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Methyl phenylacetate | 101-41-7 [chemicalbook.com]

- 11. Methyl Phenyl Acetate or Methyl Phenylacetate Manufacturers, SDS [mubychem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Application Note and Protocol: N-Sulfonylation of Methyl Phenylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonylation is a crucial chemical transformation in organic synthesis and medicinal chemistry, enabling the formation of sulfonamides. Sulfonamides are a prominent class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a sulfonamide moiety into a molecule can significantly alter its physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This document provides a detailed protocol for the N-sulfonylation of amino-functionalized methyl phenylacetate derivatives. As a representative example, this protocol will focus on the N-sulfonylation of methyl 4-aminophenylacetate with p-toluenesulfonyl chloride. This reaction yields methyl 4-(tosylamido)phenylacetate, a scaffold that can be further elaborated in drug discovery programs. The general principles and procedures outlined here can be adapted for other amino-substituted phenylacetate derivatives and various sulfonylating agents.

Key Signaling Pathways and Relationships

While N-sulfonylation is a chemical synthesis protocol, the resulting sulfonamides can interact with various biological pathways. For instance, many sulfonamide-containing drugs are known to target specific enzymes or receptors. The diagram below illustrates a generalized concept of how a synthesized sulfonamide derivative might interact with a biological target, leading to a cellular response.

Caption: Conceptual workflow from synthesis to biological interaction.

Experimental Protocol

This protocol details the N-sulfonylation of methyl 4-aminophenylacetate using p-toluenesulfonyl chloride in the presence of a base.

Materials:

-

Methyl 4-aminophenylacetate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 4-aminophenylacetate (1.0 eq) in dichloromethane (DCM).

-

Addition of Base: Add pyridine (2.0 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonylating Agent: Slowly add p-toluenesulfonyl chloride (1.1 eq) to the cooled solution. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-sulfonylated methyl phenylacetate derivative.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the experimental protocol.

Caption: Step-by-step experimental workflow for N-sulfonylation.

Data Presentation

The following table summarizes representative quantitative data for the N-sulfonylation of methyl 4-aminophenylacetate with p-toluenesulfonyl chloride. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and scale.

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass (g) or Volume (mL) |

| Methyl 4-aminophenylacetate | 165.19 | 1.0 | 1.0 | 165.2 mg |

| p-Toluenesulfonyl chloride | 190.65 | 1.1 | 1.1 | 209.7 mg |

| Pyridine | 79.10 | 2.0 | 2.0 | 0.16 mL |

| Dichloromethane (DCM) | - | - | - | 5.0 mL |

| Product | ||||

| Methyl 4-(tosylamido)phenylacetate | 319.37 | - | - | |

| Yield | ||||

| Theoretical Yield | - | - | - | 319.4 mg |

| Actual Yield | - | - | - | 271.5 mg (85% yield) |

Conclusion

This application note provides a detailed and reproducible protocol for the N-sulfonylation of methyl phenylacetate derivatives, exemplified by the reaction of methyl 4-aminophenylacetate. The straightforward procedure, coupled with a standard work-up and purification, makes this method accessible for researchers in various fields. The resulting N-sulfonylated products serve as valuable building blocks for the synthesis of novel compounds with potential therapeutic applications. The general nature of this protocol allows for its adaptation to a wide range of substrates and sulfonylating agents, facilitating the exploration of diverse chemical space in drug discovery and development.

Applications of "Methyl 2-(Methylsulfonamido)phenylacetate" in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Methyl 2-(4-(methylsulfonyl)phenyl)acetate is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its chemical structure, featuring a phenylacetate core with a methylsulfonyl group at the para position, makes it a versatile building block for the construction of complex molecular architectures. The electron-withdrawing nature of the methylsulfonyl group activates the benzylic position, facilitating a range of chemical transformations.

Primary Application: Synthesis of Etoricoxib, a COX-2 Inhibitor

The most prominent application of Methyl 2-(4-(methylsulfonyl)phenyl)acetate is as a crucial precursor in the industrial synthesis of Etoricoxib.[1][2][3] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3][4]

The synthesis involves the condensation of Methyl 2-(4-(methylsulfonyl)phenyl)acetate or its corresponding acid with an ester of 6-methylpyridine-3-carboxylic acid to form the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1][4][5] This ketone derivative then undergoes further reactions to construct the final bipyridine structure of Etoricoxib.[4]

Other Potential Applications

While its role in Etoricoxib synthesis is well-documented, the reactivity of Methyl 2-(4-(methylsulfonyl)phenyl)acetate suggests its potential use in other areas of organic synthesis. The activated methylene group can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The sulfonyl group can also be a target for modification or can influence the regioselectivity of reactions on the aromatic ring. Further research may uncover novel applications for this versatile intermediate in the synthesis of other biologically active compounds or functional materials.

Data Presentation

Physicochemical Properties of Methyl 2-(4-(methylsulfonyl)phenyl)acetate

| Property | Value | Reference |

| CAS Number | 300355-18-4 | [6][7][8] |

| Molecular Formula | C10H12O4S | [8][9] |

| Molecular Weight | 228.27 g/mol | [9] |

| Melting Point | 83-86 °C | [6] |

Reaction Yields in the Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

| Reaction Conditions | Molar Yield | Purity (HPLC) | Reference |

| (4-methylsulfonyl)phenyl acetic acid, methyl ester of 6-methylpyridine-3-carboxylic acid, t-BuMgCl in THF, 65-70°C | 73% | 94.4% | [1] |

| (4-methylsulfonyl)phenyl acetic acid, methyl ester of 6-methylpyridine-3-carboxylic acid, t-BuMgCl in THF, one-pot | 80% (in solution) | Not Reported | [1] |

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone oxidation with H2O2, acetic acid, and methanesulfonic acid | 97.5% | 94% | [10] |

| Purified 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone from crude product | 89.6% | Not Reported | [2] |

Experimental Protocols

Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol is adapted from patent literature and describes the condensation reaction to form the key ketone intermediate for Etoricoxib synthesis.[1]

Materials:

-

(4-methylsulfonyl)phenyl acetic acid

-

Methyl ester of 6-methylpyridine-3-carboxylic acid

-

tert-Butylmagnesium chloride (t-BuMgCl) solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In an anhydrous, four-necked flask under an inert atmosphere, dissolve (4-methylsulfonyl)phenyl acetic acid (1.0 equivalent) in anhydrous THF.

-

In a separate flask, prepare a solution of the methyl ester of 6-methylpyridine-3-carboxylic acid (0.075 equivalents) in anhydrous THF.

-

To the solution of (4-methylsulfonyl)phenyl acetic acid, slowly add a solution of t-BuMgCl in THF at a controlled temperature.

-

Following the addition of the Grignard reagent, add the solution of the methyl ester of 6-methylpyridine-3-carboxylic acid to the reaction mixture.

-

Heat the reaction mixture to 65-70 °C and maintain for 1 hour.

-

Upon completion of the reaction (monitored by a suitable technique like TLC or HPLC), cool the mixture to room temperature.

-

The product can be isolated and purified using standard organic synthesis techniques, including extraction and crystallization.

Protocol 2: Oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone

This protocol describes an alternative route to the ketosulfone intermediate via oxidation of the corresponding sulfide.[10]

Materials:

-

1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone

-

Acetic acid

-

Methanesulfonic acid

-

30% w/w Hydrogen peroxide solution

-

Sodium thiosulfate

-

30% Sodium hydroxide solution

Procedure:

-

To a three-necked flask equipped with a thermometer, condenser, and dropping funnel, add 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (1.0 equivalent), ice-cold acetic acid (1.5 volumes), and methanesulfonic acid (1.2 equivalents).

-

Cool the reaction mixture to 5-10 °C.

-

Slowly add 30% w/w hydrogen peroxide solution (3.0 equivalents) dropwise while maintaining the temperature at 5-10 °C.

-

After the addition is complete, warm the reaction mixture to 20-25 °C and stir for at least 6 hours.

-

Monitor the reaction for completion.

-

Cool the mixture to 0-5 °C and quench the reaction by the batchwise addition of a sodium thiosulfate solution.

-

Adjust the pH of the mixture to 5.5-6.5 with a 30% sodium hydroxide solution.

-

Stir the mixture at 20-25 °C for 2 hours.

-

Filter the resulting suspension and wash the solid product with water.

-

Dry the product under vacuum at 40 °C.

Visualizations

Caption: Synthetic pathway to Etoricoxib via a key intermediate.

Caption: Workflow for the oxidation of the ketosulfide intermediate.

References

- 1. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE | 300355-18-4 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Methyl 2-(4-(methylsulfonyl)phenyl)acetate | C10H12O4S | CID 16640928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]

Application Notes: "Methyl 2-(Methylsulfonamido)phenylacetate" as a Versatile Building Block for Novel Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-(methylsulfonamido)phenylacetate is a valuable bifunctional building block for the synthesis of novel heterocyclic compounds. Its structure, featuring a reactive ester group and a sulfonamide moiety ortho to a phenylacetate group, provides a unique scaffold for the construction of diverse molecular architectures, particularly fused ring systems. This document provides detailed protocols for the application of this building block in the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery.

Synthesis of Novel 1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives

The ortho-disposed sulfonamide and ester functionalities in this compound make it an ideal precursor for the synthesis of 1,2,4-benzothiadiazine 1,1-dioxide derivatives through intramolecular cyclization. These heterocyclic cores are present in a variety of biologically active compounds.

Proposed Synthetic Pathway: Intramolecular Cyclization

A proposed pathway involves the base-mediated intramolecular cyclization of this compound to yield Methyl 3-oxo-2,3-dihydro-1,2,4-benzothiadiazine-2-acetate 1,1-dioxide. This transformation provides a straightforward route to a novel heterocyclic scaffold that can be further functionalized.

Reaction Scheme:

Caption: Proposed intramolecular cyclization of this compound.

Experimental Protocol: Synthesis of Methyl 3-oxo-2,3-dihydro-1,2,4-benzothiadiazine-2-acetate 1,1-dioxide

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous THF (20 mL) to the flask containing the washed sodium hydride.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL).

-

Add the solution of this compound dropwise to the stirred suspension of sodium hydride at 0 °C over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow dropwise addition of water (5 mL).

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL), followed by brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Theoretical Yield (%) |

| This compound | C₁₀H₁₃NO₄S | 243.28 | Solid | - | - |

| Methyl 3-oxo-2,3-dihydro-1,2,4-benzothiadiazine-2-acetate 1,1-dioxide | C₁₀H₁₀N₂O₅S | 270.26 | Solid | (Predicted) 185-190 | (Expected) 75-85 |

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of novel compounds derived from this compound.

Caption: General workflow for the synthesis and evaluation of novel compounds.

Further Applications and Future Directions

The synthesized Methyl 3-oxo-2,3-dihydro-1,2,4-benzothiadiazine-2-acetate 1,1-dioxide serves as a versatile intermediate for further chemical modifications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Additionally, the N-H proton of the benzothiadiazine ring can potentially be alkylated or acylated to introduce further diversity. These derivatization strategies open up avenues for exploring the structure-activity relationships (SAR) of this novel scaffold for various biological targets.

Disclaimer: The experimental protocol and quantitative data for the synthesis of Methyl 3-oxo-2,3-dihydro-1,2,4-benzothiadiazine-2-acetate 1,1-dioxide are proposed based on established chemical principles and analogous reactions. Actual results may vary and optimization of the reaction conditions may be required. All laboratory work should be conducted with appropriate safety precautions.

Application Notes & Protocols for the Quantification of Methyl 2-(Methylsulfonamido)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(methylsulfonamido)phenylacetate is a chemical compound of interest in pharmaceutical development. Accurate and precise quantification of this molecule is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methods are based on established analytical techniques for similar compounds and provide a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A stability-indicating HPLC method is essential for assessing the purity and stability of active pharmaceutical ingredients (APIs) and formulated products. This method separates the main compound from its degradation products and formulation excipients.

Experimental Protocol: HPLC-UV

1.1.1. Instrumentation and Chromatographic Conditions

-

System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a ratio of 60:40 (v/v) aqueous to organic phase.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The optimal wavelength should be determined by analyzing a standard solution with a PDA detector. Based on the chemical structure, a wavelength in the range of 220-340 nm is likely to be suitable.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 15-20 minutes, ensuring elution of the main peak and any potential impurities.

1.1.2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

-

Sample Preparation (for drug product):

-

Solid Formulations: Weigh and finely powder a representative number of tablets or capsules. Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer it to a volumetric flask. Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.

-

Liquid Formulations: Accurately pipette a volume of the liquid formulation into a volumetric flask and dilute with the mobile phase to the target concentration. Filter if necessary.

-

Data Presentation: HPLC-UV Method Validation Summary

The following table summarizes typical validation parameters for an HPLC-UV method.

| Parameter | Specification | Result |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |

| Range | 1 - 50 µg/mL | |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ||

| - Repeatability (n=6) | ≤ 2.0% | 0.8% |

| - Intermediate (n=6) | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

| Specificity | No interference from placebo or degradants | Peak purity index > 0.999 |

| Robustness | Insignificant changes in results | Robust to minor changes in flow rate, mobile phase composition, and temperature. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for bioanalytical applications (e.g., quantification in plasma or urine), an LC-MS/MS method is preferred.[1][2]

Experimental Protocol: LC-MS/MS

2.1.1. Instrumentation and Conditions

-

System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column with smaller dimensions (e.g., 50-100 mm length, 2.1 mm internal diameter, <3 µm particle size) is suitable for faster analysis times.

-

Mobile Phase:

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

2.1.2. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often successful for compounds containing nitrogen atoms.[1]

-

Source Temperature: ~400 °C.[1]

-

Multiple Reaction Monitoring (MRM):

-

The precursor ion (protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) is selected in the first quadrupole.

-

The precursor ion is fragmented in the second quadrupole (collision cell).

-

Specific product ions are monitored in the third quadrupole.

-

At least two transitions (one for quantification and one for confirmation) should be optimized for the analyte and one for the internal standard.[1]

-

2.1.3. Sample Preparation (for biological matrices)

-

Protein Precipitation (PPT): A simple and common method. Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma or urine sample in a 3:1 ratio. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

-

Solid-Phase Extraction (SPE): Provides a cleaner extract. Use a suitable SPE cartridge (e.g., hydrophilic-lipophilic balance - HLB) to retain the analyte while washing away interferences. The analyte is then eluted with an appropriate solvent.[1]

-

Internal Standard (IS): A deuterated analog of the analyte is the ideal internal standard. If not available, a structurally similar compound can be used. The IS should be added to all samples, standards, and quality controls before sample processing.

Data Presentation: LC-MS/MS Method Validation Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for bioanalysis.

| Parameter | Specification | Result |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 |

| Range | 0.1 - 100 ng/mL | |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (% RSD) | ||

| - Intra-day (n=6) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| - Inter-day (n=6) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Lower Limit of Quantitation (LLOQ) | Analyte response is at least 5 times the blank response | 0.1 ng/mL |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix | No interference observed |

| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Within acceptable range |

| Recovery | Consistent, precise, and reproducible | > 90% |

| Stability | Analyte stable under various storage and processing conditions | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C |

Mandatory Visualizations

Experimental Workflow for HPLC Method Development

Caption: Workflow for HPLC method development and validation.

Sample Preparation Workflow for LC-MS/MS in Plasma

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

Disclaimer

The methods and data presented in this document are intended as a guide and a starting point for the development of an analytical method for "this compound". All analytical methods must be fully validated for their intended use according to the relevant regulatory guidelines (e.g., ICH Q2(R1)).

References

- 1. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 2-(Methylsulfonamido)phenylacetate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Methyl 2-(Methylsulfonamido)phenylacetate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. A reliable and robust analytical method is crucial for its quantification in various stages of drug discovery and quality control. This application note describes a proposed RP-HPLC method for the accurate determination of this compound. The method is designed to be specific, accurate, and precise.

Chemical Structure:

CH3SO2NHC6H4CH2COOCH3

Proposed HPLC Method

Based on the structural components of the analyte (a phenylacetate and a sulfonamide moiety), a reversed-phase HPLC method using a C18 column is proposed. The aromatic ring and the sulfonamide group allow for sensitive UV detection.

Chromatographic Conditions

The proposed HPLC parameters are summarized in the table below.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 265 nm |

| Run Time | 15 minutes |

Mobile Phase Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 10.0 | 30 | 70 |

| 12.0 | 70 | 30 |

| 15.0 | 70 | 30 |

Experimental Protocols

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (ACS grade)

-

Water (HPLC grade)

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

To ensure the performance of the chromatographic system, inject five replicate injections of a working standard solution (e.g., 50 µg/mL). The system suitability parameters should meet the following criteria:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Method Validation (Proposed)

A full method validation should be performed according to ICH guidelines, including the following parameters:

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | A minimum of five concentrations ranging from 1 to 100 µg/mL should be analyzed. The correlation coefficient (r²) should be ≥ 0.999. |

| Accuracy | To be determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |

| Precision | Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. The RSD should be ≤ 2.0%. |

| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | To be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). |

| Robustness | To be evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition. |

Visualizations

Experimental Workflow

Caption: HPLC analysis workflow from preparation to reporting.

Logical Relationship of Method Development

Caption: Logical flow of HPLC method development.

Application Notes and Protocols: In Vitro Biological Evaluation of Methyl 2-(Methylsulfonamido)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract